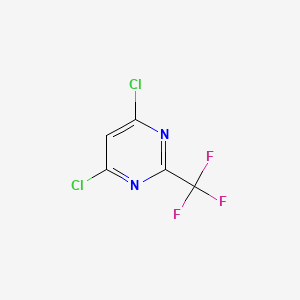

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine nucleus is a fundamental component of essential biological molecules such as DNA and RNA. ingentaconnect.com This inherent biological relevance has established pyrimidine derivatives as a "privileged scaffold" in medicinal chemistry. bohrium.combenthamscience.com These nitrogen-containing heterocycles are central to the structure of numerous natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.net

In the realm of drug discovery, pyrimidine-containing compounds have been investigated for their potential as antiviral, anticancer, and antimicrobial agents. researchgate.netresearchgate.net The incorporation of the pyrimidine framework into a molecule can significantly alter its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. researchgate.net These modifications are crucial for improving the pharmacokinetic profiles of potential therapeutic agents. researchgate.net The structural versatility of the pyrimidine ring allows for extensive functionalization, making it a cornerstone for the development of new drugs targeting a variety of diseases. ingentaconnect.combohrium.com

Role of Halogenation and Trifluoromethylation in Modulating Reactivity and Properties of Heterocycles

The introduction of halogen atoms and trifluoromethyl groups onto heterocyclic rings is a key strategy in modern synthetic chemistry for fine-tuning the reactivity and properties of molecules.

Halogenation: Halogen atoms (F, Cl, Br, I) are highly electrophilic and serve as excellent leaving groups, playing a pivotal role in the activation and derivatization of organic compounds. mdpi.com Halogenated heterocycles are important intermediates in synthetic chemistry, as the halogen substituents can be readily replaced through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. sigmaaldrich.comresearchgate.net This reactivity allows for the construction of complex molecular architectures from simpler halogenated precursors. rsc.org The presence and type of halogen can control the regioselectivity of subsequent reactions, providing a powerful tool for directed synthesis. mdpi.com

Trifluoromethylation: The trifluoromethyl (-CF₃) group possesses a unique combination of properties that are highly desirable in medicinal and agrochemical chemistry. mdpi.com It is strongly electron-withdrawing, highly lipophilic, and metabolically stable due to the strength of the carbon-fluorine bond. mdpi.com The incorporation of a -CF₃ group can significantly enhance a molecule's properties by:

Increasing Metabolic Stability: The C-F bond is resistant to metabolic cleavage, prolonging the in vivo lifetime of a drug. mdpi.com

Enhancing Lipophilicity: This property can improve a molecule's ability to cross cell membranes, potentially increasing its bioavailability. mdpi.com

Modulating Electronic Properties: The strong electron-withdrawing nature of the -CF₃ group can alter the reactivity of an aromatic ring and influence interactions with biological targets.

Direct methods for the trifluoromethylation of heteroaromatic systems are in high demand across the chemical industry, reflecting the value of this functional group in designing new materials and therapeutic agents. nih.govresearchgate.net

Overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine as a Key Intermediate

This compound is a prime example of a molecule that combines the pyrimidine scaffold with the modulating effects of both chlorination and trifluoromethylation. This compound serves as a highly versatile building block in organic synthesis. homesunshinepharma.com The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further activates the pyrimidine ring towards nucleophilic attack, enhancing the reactivity of the chloro substituents. This combination of features makes this compound a valuable intermediate for synthesizing more complex substituted pyrimidines, which are key components in the development of new pharmaceutical and agrochemical products. homesunshinepharma.comnih.gov

Below are tables detailing the chemical identifiers and physical properties of this key intermediate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 705-24-8 fishersci.comsigmaaldrich.com |

| Molecular Formula | C₅HCl₂F₃N₂ fishersci.comthermofisher.com |

| Molecular Weight | 216.97 g/mol fishersci.com |

| IUPAC Name | This compound fishersci.comthermofisher.com |

| InChI | 1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9,10)/h1H sigmaaldrich.com |

| InChI Key | QFWVAJQVYBRTCL-UHFFFAOYSA-N fishersci.comthermofisher.com |

| SMILES | FC(F)(F)C1=NC(Cl)=CC(Cl)=N1 fishersci.comthermofisher.com |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.585 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 50°C to 52°C (at 5 mmHg) fishersci.com |

| Refractive Index | n20/D 1.468 sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWVAJQVYBRTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577249 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-24-8 | |

| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,6 Dichloro 2 Trifluoromethyl Pyrimidine

Classic Chlorination Approaches

Classic approaches to synthesizing 4,6-dichloro-2-(trifluoromethyl)pyrimidine primarily involve the direct chlorination of a suitable pyrimidine (B1678525) precursor, most commonly 2-(trifluoromethyl)pyrimidine-4,6-diol (B1295931). This transformation replaces the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

Chlorination of 2-(Trifluoromethyl)pyrimidine Using Phosphorus Oxychloride (POCl₃)

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines using phosphorus oxychloride (POCl₃) is a well-established and widely used method in heterocyclic chemistry. researchgate.net This reaction typically involves heating the hydroxy-containing substrate in excess POCl₃, often in the presence of a base. researchgate.netnih.gov

The efficiency of the chlorination process with POCl₃ can be significantly influenced by reaction conditions and the use of catalytic systems. Tertiary amines, such as N,N-dimethylaniline or N,N-diethylaniline, are frequently employed as catalysts. deepdyve.com These bases play a crucial role in the reaction mechanism, although their use can sometimes lead to the formation of N-methylanilino by-products, particularly when electron-withdrawing groups like trifluoromethyl are present on the pyrimidine ring. deepdyve.com

A study on the chlorination of 6-trifluoromethyluracils with POCl₃ and N,N-dimethylaniline revealed that the reaction yields a mixture of the desired dichlorinated product and 2-N-methylanilino by-products. deepdyve.com The ratio of these products is highly dependent on the reaction time. Shorter reaction times favor the formation of the dichloropyrimidine, while longer durations lead to an increase in the proportion of the aminated by-product. deepdyve.com

Table 1: Effect of Reaction Time on Chlorination of 6-Trifluoromethyluracil with POCl₃/N,N-dimethylaniline

| Reaction Time (hours) | Dichloro Product Yield | N-Methylanilino By-product Yield |

|---|---|---|

| 3 | Moderate | Good |

Data synthesized from findings on analogous compounds. deepdyve.com

To minimize by-product formation and reduce the environmental impact associated with using large excesses of POCl₃, alternative protocols have been developed. These include performing the reaction under solvent-free conditions using equimolar amounts of POCl₃ and a base like pyridine (B92270) in a sealed reactor at elevated temperatures (140–160 °C). nih.gov This approach has proven effective for a variety of hydroxylated nitrogen-containing heterocycles and is suitable for large-scale preparations. nih.gov

The regioselectivity of the chlorination and subsequent side reactions is largely governed by the electronic properties of the substituents on the pyrimidine ring. deepdyve.com The strongly electron-withdrawing trifluoromethyl group at the C2 position influences the electron distribution, affecting the reactivity of the C2, C4, and C6 positions.

Strategies to enhance the yield of the desired this compound include:

Controlled Reaction Time: As demonstrated with analogous compounds, minimizing the reaction time can favor the desired chlorination over the formation of amine by-products. deepdyve.com

Use of Co-reagents: In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃. indianchemicalsociety.com The POCl₃-PCl₅ mixture acts as a more potent chlorinating agent and can improve reaction rates and yields, particularly for less reactive substrates. indianchemicalsociety.com

Solvent-Free Conditions: Heating the substrate with an equimolar amount of POCl₃ in a sealed system can lead to high yields and simplifies the work-up procedure by avoiding the need to quench large quantities of excess reagent. nih.gov

Alternatives to POCl₃ in Halogenation: Triphosgene (B27547) and Thionyl Chloride

While POCl₃ is a common reagent, concerns over its handling and the formation of phosphorous-containing waste have led to the exploration of alternatives.

Triphosgene (Bis(trichloromethyl) carbonate) Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for highly toxic phosgene (B1210022) gas. nih.gov It is used for the chlorination of hydroxyl groups on various heterocyclic rings. The reaction is typically performed in the presence of an amine base, such as pyridine. acs.orgnih.gov Triphosgene has been successfully employed to convert 1,3-diols to 1,3-dichlorides, a transformation analogous to the dichlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol. nih.gov Its use in converting 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine (B16783) in the presence of catalysts like quaternary ammonium (B1175870) salts has also been documented. scispace.com

Thionyl Chloride (SOCl₂) Thionyl chloride is another widely used reagent for converting hydroxyl groups to chlorine atoms. wikipedia.org It is a volatile liquid that reacts to produce gaseous by-products (HCl and SO₂), which can simplify product purification. wikipedia.org Thionyl chloride is effective for the chlorination of a wide range of compounds and is often used in conjunction with a base like pyridine or a catalytic amount of dimethylformamide (DMF). researchgate.netresearchgate.net Its application as a chlorinating agent for various heterocyclic systems is well-documented. researchgate.netkthmcollege.ac.in

Multi-Step Synthesis from Precursors

An alternative to direct chlorination of a pre-existing trifluoromethylpyrimidine is a multi-step approach where the pyrimidine ring is first constructed from acyclic precursors and then halogenated.

Formation of the Pyrimidine Ring and Subsequent Halogenation

This synthetic strategy involves the cyclocondensation of appropriate building blocks to form the 2-(trifluoromethyl)pyrimidine-4,6-diol intermediate, which is then chlorinated.

A common method for constructing the pyrimidine ring is the reaction of a malonic acid derivative with a trifluoromethyl-containing amidine or a similar precursor. nih.govchemicalbook.com Specifically, 2-(trifluoromethyl)pyrimidine-4,6-diol can be synthesized via the condensation of malonamide (B141969) with ethyl trifluoroacetate. chemicalbook.com This reaction is typically carried out in the presence of a strong base, such as sodium hydride, in a suitable solvent like toluene (B28343). chemicalbook.com

Table 2: Representative Multi-Step Synthesis Pathway

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Pyrimidine Ring Formation | Malonamide, Ethyl trifluoroacetate, Sodium hydride | 2-(Trifluoromethyl)pyrimidine-4,6-diol |

Once the 2-(trifluoromethyl)pyrimidine-4,6-diol intermediate is formed and isolated, it is subjected to a chlorination reaction as described in section 2.1. google.com This final step converts the diol into the target molecule, this compound, using reagents such as phosphorus oxychloride, potentially with a catalyst, or alternative chlorinating agents like triphosgene or thionyl chloride. google.comgoogle.com

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic compounds is a critical strategy in medicinal and agrochemical research. The CF₃ group's unique properties, such as high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can significantly enhance the biological activity of a molecule. nih.gov Various methods have been developed for the introduction of this functional group onto pyrimidine scaffolds.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidines. nih.govbhu.ac.in In this approach, a nucleophilic trifluoromethyl source displaces a suitable leaving group (such as a halide) on the pyrimidine ring. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. nih.govbhu.ac.in

A variety of reagents have been developed to act as sources of a nucleophilic trifluoromethyl equivalent. Prominent among these are the Ruppert-Prakash reagent (TMSCF₃) and related silicon-based reagents. These reagents, in the presence of an activator (typically a fluoride (B91410) source), can deliver a nucleophilic CF₃⁻ anion to effect the substitution. The choice of solvent and reaction conditions is crucial for the success of these transformations.

Table 1: Common Nucleophilic Trifluoromethylating Agents This table is generated based on the text and provides an overview of common agents.

| Reagent Class | Example(s) | Typical Activator |

|---|---|---|

| Silicon-based | Ruppert-Prakash Reagent (TMSCF₃) | Fluoride source (e.g., TBAF) |

| Sulfone-based | Trifluoromethyl triflone | Base |

An alternative strategy involves the direct trifluoromethylation of C-H bonds in pyrimidine precursors, such as uracil (B121893) derivatives. This approach often proceeds via a radical mechanism. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a widely used, cost-effective, and stable solid precursor for generating the trifluoromethyl radical (•CF₃). nih.govtcichemicals.comtcichemicals.com

Recent advancements have utilized visible-light organophotocatalysis for the trifluoromethylation of 6-azauracils using the Langlois reagent. nih.gov In this metal-free method, an organic photocatalyst, upon irradiation with visible light, initiates a process that leads to the generation of •CF₃ radicals from the Langlois reagent. These radicals then add to the electron-rich double bond of the uracil ring to yield the trifluoromethylated product. This methodology is valued for its mild reaction conditions, operational simplicity, and alignment with green chemistry principles. nih.gov

Table 2: Key Features of Langlois Reagent in Trifluoromethylation This table is generated based on the text and summarizes the advantages of the Langlois reagent.

| Feature | Description | Reference |

|---|---|---|

| Stability | Benchtop stable solid, easy to handle. | nih.gov |

| Cost | Inexpensive compared to other trifluoromethylating agents. | nih.gov |

| Mechanism | Generates trifluoromethyl radicals (•CF₃) in situ. | tcichemicals.comtcichemicals.com |

Synthesis via 4,6-Dihydroxypyrimidine Intermediates

A robust and common industrial pathway to 4,6-dichloropyrimidines involves a two-step process starting from a 4,6-dihydroxypyrimidine intermediate. google.comguidechem.com This method is adaptable for the synthesis of this compound.

The synthesis begins with the construction of the pyrimidine ring. This is typically achieved through a cyclocondensation reaction. For the target molecule, a trifluoroacetyl derivative (such as a trifluoroacetyl ester) is reacted with urea (B33335) in the presence of a base (e.g., sodium ethoxide) and a suitable solvent mixture (e.g., toluene and ethanol). google.com This reaction forms the 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine ring system.

In the second step, the dihydroxy intermediate is converted to the dichloro derivative. The hydroxyl groups of the pyrimidinedione tautomer are chlorinated using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. chemicalbook.comresearchgate.net The reaction is typically carried out by heating the dihydroxy intermediate in excess POCl₃, sometimes with a catalyst, to drive the conversion. google.comresearchgate.net After the reaction is complete, excess POCl₃ is removed under reduced pressure, and the product is isolated by careful quenching of the reaction mixture in ice water. chemicalbook.com Other chlorinating agents like phosgene have also been reported for similar transformations. guidechem.comepo.org

Table 3: Two-Step Synthesis via Dihydroxy Intermediate This table is generated based on the text and outlines the synthetic sequence.

| Step | Starting Materials | Key Reagents | Product |

|---|---|---|---|

| 1. Ring Formation | Trifluoroacetyl derivative, Urea | Base (e.g., Sodium Ethoxide) | 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine |

Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical manufacturing. unibo.it

A key aspect of sustainable synthesis is the careful selection of reagents and solvents. Traditional syntheses of chlorinated pyrimidines often use hazardous reagents like phosphorus oxychloride and chlorinated solvents such as dichloromethane. epo.orgnih.gov Green chemistry encourages the replacement of these substances with more environmentally benign alternatives. For instance, replacing chlorinated solvents with alcohols (ethanol), esters (ethyl acetate), or even water, where feasible, can significantly reduce the environmental impact of a process. nih.gov

Furthermore, the development of catalytic methods reduces the need for stoichiometric amounts of harsh reagents. The use of photocatalysis with the Langlois reagent for trifluoromethylation is an example of a greener approach, as it operates under mild conditions and avoids the use of heavy metals. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for sustainable synthesis. uc.pt This technology can improve reaction efficiency, safety, and scalability. Handling hazardous reagents like POCl₃ or phosgene is significantly safer in a closed-loop flow system, minimizing operator exposure.

Chemical Reactivity and Derivatization of 4,6 Dichloro 2 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The two chlorine atoms at the C-4 and C-6 positions are effective leaving groups, readily displaced by a range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in the synthesis of novel compounds.

Selective Substitution at C-4 and C-6 Positions

In the context of dichloropyrimidines, the positions of the chlorine atoms dictate the regioselectivity of SNAr reactions. For 4,6-dichloropyrimidines, the C-4 and C-6 positions are electronically equivalent and are generally more reactive towards nucleophiles than the C-2 position. acs.org This heightened reactivity is attributed to the effective stabilization of the negatively charged intermediate, known as the Meisenheimer complex, by the two adjacent nitrogen atoms. The strong electron-withdrawing trifluoromethyl group at the C-2 position further enhances the electrophilicity of the pyrimidine (B1678525) ring, making the C-4 and C-6 positions prime targets for nucleophilic attack.

The reaction of 4,6-dichloropyrimidines with various amines is a widely employed method for the synthesis of aminopyrimidine derivatives. nih.govresearchgate.net These reactions can be performed with primary and secondary amines, including ammonia, to yield mono- or di-substituted products depending on the reaction conditions. For instance, the reaction of 4,6-dichloropyrimidine (B16783) with a stoichiometric amount of an amine typically leads to the monosubstituted product, while an excess of the amine or more forcing conditions can result in the disubstituted compound. google.com

The introduction of the first amino group, which is an electron-donating group, deactivates the pyrimidine ring towards further nucleophilic attack. Consequently, the second substitution requires more forcing conditions. nih.gov Palladium catalysis can be employed to facilitate the second amination step. nih.gov The reaction conditions for the amination of dichloropyrimidines can be tailored to achieve the desired product. For example, catalyst-free monoamination of 4,6-dichloropyrimidine with adamantane-containing amines has been successfully achieved at elevated temperatures. nih.gov

Table 1: Examples of Amination Reactions on Dichloropyrimidines

| Dichloropyrimidine | Amine | Product(s) | Conditions | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantane-containing primary amines | Mono-aminated pyrimidine | 4 equiv. K2CO3, DMF, 140 °C | nih.gov |

| 4,6-Dichloropyrimidine | Diamines | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Cesium carbonate, boiling dioxane | researchgate.net |

| 2,4-Dichloropyrimidine | Dibutylamine | 70:30 ratio of C4 to C2 isomer | K2CO3, DMAc | acs.org |

| 2,4-Dichloropyrimidines with C-5 EWG | Tertiary amines | C-2 selective amination | - | researchgate.netnih.govresearchgate.net |

In addition to amines, this compound can react with other nucleophiles such as thiols and alkoxides. These reactions lead to the formation of thioether and ether linkages at the C-4 and C-6 positions, respectively. The reaction with thiols is a valuable method for introducing sulfur-containing moieties into the pyrimidine ring. chemrxiv.org

Alkoxides are also effective nucleophiles for the substitution of the chloro groups. chemrxiv.org The reaction of dichloropyrimidines with alkoxides can sometimes show different regioselectivity compared to amination reactions. For instance, in 2-MeSO2-4-chloropyrimidine, reactions with alkoxides occur selectively at the C-2 position, while amination is selective for C-4. wuxiapptec.comwuxiapptec.com This highlights the nuanced interplay of factors that govern the outcome of these reactions.

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to both electronic and steric factors. wuxiapptec.com The electronic nature of the substituents on the pyrimidine ring can significantly influence the reactivity of the different positions. Electron-withdrawing groups enhance the electrophilicity of the ring and facilitate nucleophilic attack, while electron-donating groups have the opposite effect. wuxiapptec.com

The position of the Lowest Unoccupied Molecular Orbital (LUMO) can often predict the site of nucleophilic attack. wuxiapptec.com For many 2,4-dichloropyrimidines, the LUMO is primarily located at the C-4 position, which explains the general preference for C-4 substitution. wuxiapptec.com However, if the energy gap between the LUMO and the LUMO+1 is small, the LUMO+1 may also play a role, potentially leading to a mixture of products. wuxiapptec.com

Steric hindrance can also play a crucial role in determining the regioselectivity. Bulky substituents on the pyrimidine ring or the use of sterically demanding nucleophiles can favor attack at the less hindered position. wuxiapptec.com For example, the presence of a bulky substituent at the C-5 position of a 2,4-dichloropyrimidine can influence the C-4/C-2 selectivity. wuxiapptec.com

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.govscranton.edu In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and any electron-withdrawing substituents. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step. nih.gov Computational and kinetic isotope effect studies have suggested that for many SNAr reactions on heterocyclic systems, a concerted pathway may be more common than previously thought. nih.gov The exact mechanism can be influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov

Cross-Coupling Reactions for C-C Bond Formation

Beyond SNAr reactions, the chlorine atoms of this compound can be utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools for the construction of complex molecular architectures from simpler precursors. icmpp.ropitt.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for this purpose. mdpi.comnih.gov In a typical Suzuki-Miyaura coupling, the dichloropyrimidine is reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comnih.gov The reactivity of the different chloro positions in cross-coupling reactions can also be controlled to achieve selective functionalization. Generally, the C-4 and C-6 positions of pyrimidines are more reactive in palladium-catalyzed cross-coupling reactions than the C-2 position. acs.org This regioselectivity allows for the sequential introduction of different substituents onto the pyrimidine ring. nih.govnih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for the success of these reactions. nih.govacs.org For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote C-4 selective cross-coupling in 2,4-dichloropyridines. nih.gov

Modifications of the Trifluoromethyl Group

The trifluoromethyl group is generally stable; however, under specific conditions, it can undergo transformations.

The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This transformation can alter the electronic properties of the ring and provide a handle for further functionalization. The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The presence of the electron-withdrawing trifluoromethyl group at the C2 position is expected to deactivate the adjacent nitrogen atoms towards oxidation. However, N-oxidation of pyrimidines bearing electron-withdrawing groups has been reported, suggesting that with appropriate reagents and conditions, the formation of the corresponding N-oxide of this compound is feasible. rsc.org

Electrophilic Aromatic Substitution (e.g., at C-5 if applicable to derivative structures)

The pyrimidine ring in this compound is highly electron-deficient, making it generally unreactive towards electrophilic aromatic substitution. However, if the chlorine atoms at C4 and C6 are replaced with electron-donating groups through the aforementioned coupling reactions, the reactivity of the C5 position towards electrophiles can be enhanced.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and POCl₃. organic-chemistry.orgchemistrysteps.com For derivatives of this compound bearing activating groups, formylation at the C5 position could be possible. Studies on other pyrimidine systems have demonstrated the feasibility of this reaction. mdpi.comrsc.org

Halogenation: Direct halogenation at the C5 position of pyrimidine derivatives can be achieved using various halogenating agents, such as N-halosuccinimides. The success of this reaction is highly dependent on the nature of the substituents on the pyrimidine ring.

Cascade Reactions and Multi-component Annulation

This compound can serve as a versatile building block in cascade and multi-component reactions to construct more complex heterocyclic systems. The two reactive chlorine atoms provide handles for sequential or one-pot reactions.

For instance, a nucleophilic substitution at one of the chloro positions could be the initial step in a cascade sequence, followed by an intramolecular cyclization to form a fused ring system. Multi-component reactions, where three or more reactants combine in a single operation, offer an efficient way to build molecular complexity. researchgate.netprinceton.edu Dichloropyrimidines are valuable substrates in such reactions for the synthesis of annulated pyrimidine derivatives. rsc.org

Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, and its application to derivatives of 4,6-dichloro-2-(trifluoromethyl)pyrimidine provides a wealth of structural information. By analyzing the spectra of different nuclei, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In derivatives of this compound, the aromatic proton on the pyrimidine (B1678525) ring, as well as protons on substituent groups, give rise to characteristic signals.

For instance, in a series of 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivatives, the proton on the pyrimidine ring typically appears as a singlet in the downfield region of the spectrum. In the case of 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, this proton is observed at 8.94 ppm. The protons of the aniline (B41778) moiety also provide distinct signals that are influenced by their position relative to the amino and ether linkages. nih.gov

Table 1: Representative ¹H NMR Data for Derivatives of 2-(Trifluoromethyl)pyrimidine

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | DMSO-d₆ | 8.94 (s, 1H) | Pyrimidine-H |

| 7.29 (s, 1H) | Pyrimidine-H | ||

| 7.06 (t, 2H, J = 7.8 Hz) | Ph-H | ||

| 6.62 (d, 1H, J = 7.8 Hz) | Ph-H | ||

| 6.42 (t, 1H, J = 2.4 Hz) | Ph-H | ||

| 6.38 (d, 1H, J = 7.8 Hz) | Ph-H | ||

| 5.40 (s, 2H) | NH₂ | ||

| 2-Amino-6-aryl-4-(furan-2-yl)pyrimidine derivative | - | 5.14 (s, 2H) | Amino protons |

| 7.59 (s, 1H) | H-5 proton |

Data sourced from multiple derivatives to illustrate typical chemical shifts. nih.govsemanticscholar.org

The carbon atom of the trifluoromethyl group is typically observed as a quartet due to coupling with the three fluorine atoms. For example, in 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, the CF₃ carbon appears as a quartet centered at 121.82 ppm with a large coupling constant (J = 273.3 Hz). The carbon atoms of the pyrimidine ring also show characteristic chemical shifts, which are influenced by the substituents at the 4- and 6-positions. nih.gov

Table 2: Representative ¹³C NMR Data for Derivatives of 2-(Trifluoromethyl)pyrimidine

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | DMSO-d₆ | 171.50, 169.88 | Pyrimidine C4, C6 |

| 156.13 (q, J = 35.4 Hz) | Pyrimidine C2 | ||

| 121.82 (q, J = 273.3 Hz) | CF₃ | ||

| 147.42, 142.18, 122.26, 114.96, 102.48 | Phenyl carbons |

Data sourced from multiple derivatives to illustrate typical chemical shifts. nih.gov

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. The trifluoromethyl group in derivatives of this compound gives a strong, sharp singlet in the ¹⁹F NMR spectrum, providing a clear diagnostic marker for the presence of this group. The chemical shift of the CF₃ group can be influenced by the electronic nature of the substituents on the pyrimidine ring. Computational studies have been employed to predict ¹⁹F NMR chemical shifts for trifluoromethyl derivatives of pyrimidines, showing good correlation with experimental data. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation of pyrimidine derivatives under electron ionization (EI) often involves characteristic losses of small molecules and radicals. The presence of chlorine atoms leads to isotopic patterns in the mass spectrum that are indicative of the number of chlorine atoms in a fragment. The trifluoromethyl group can also be lost as a radical, leading to a significant fragment ion. The fragmentation pathways of pyrimidinethiones and related fused pyrimidine systems have been studied, showing that the pyrimidine ring is often more stable than attached heterocyclic rings during fragmentation. sapub.org

Table 3: Representative HRMS Data for a Derivative of 2-(Trifluoromethyl)pyrimidine

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |

|---|

Data for a representative derivative. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. In the context of this compound derivatives, IR spectroscopy can confirm the presence of the pyrimidine ring, the C-F bonds of the trifluoromethyl group, and the functional groups of the substituents.

The pyrimidine ring exhibits characteristic stretching vibrations. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the region of 1100-1300 cm⁻¹. For derivatives containing amino groups, the N-H stretching vibrations are observed around 3300-3500 cm⁻¹. Carbonyl groups in amide or ester derivatives will show a strong C=O stretching absorption. For instance, in a series of pyrimidine derivatives, characteristic bands for N-H, C=O, C=N, and C-Cl bonds have been identified. researchgate.net

Table 4: Representative IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amines) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (pyrimidine ring) | 1525 - 1575 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch (CF₃) | 1100 - 1300 |

Typical ranges for functional groups found in these types of derivatives. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding and π-stacking.

For derivatives of this compound, single-crystal X-ray diffraction analysis can definitively confirm the substitution pattern on the pyrimidine ring and the conformation of the substituent groups. For example, the crystal structure of N-(2-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide (a derivative where the chloro groups have been substituted) was determined to be monoclinic with the space group P2(1)/c. The analysis revealed the planarity of the pyrimidine and benzamide (B126) subunits. nih.gov Similarly, the crystal structures of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one and a related amino derivative have been elucidated, confirming their molecular geometries. mdpi.com

Table 5: Representative Crystal Data for a Derivative of 2-(Trifluoromethyl)pyrimidine

| Compound | N-(2-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acetamide (5q) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 17.2341 (15) |

| b (Å) | 12.1803 (11) |

| c (Å) | 10.5015 (9) |

| α (°) | 90 |

| β (°) | 97.021 (2) |

| γ (°) | 90 |

| V (ų) | 2187.9 (3) |

Crystal data for a representative derivative. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and DNA Binding Studies

UV-Visible absorption spectroscopy is a primary and highly accessible technique used to investigate the interactions between small molecules and deoxyribonucleic acid (DNA). mdpi.comresearchgate.net This method allows for the characterization of electronic transitions within the molecule and provides significant insights into the formation of drug-DNA complexes and their corresponding binding modes. researchgate.net When a small molecule interacts with the DNA double helix, changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) and changes in absorbance intensity, are typically observed. mdpi.com

Key spectral phenomena monitored during these studies include:

Hypochromism: A decrease in molar absorptivity, often associated with the intercalation of a compound's aromatic chromophore between DNA base pairs due to π-π stacking interactions. researchgate.netnih.gov

Hyperchromism: An increase in molar absorptivity, which can suggest damage to the DNA double helix or a binding mode that disrupts its secondary structure. mdpi.comnih.govresearchgate.net

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, which can also indicate an intercalative binding mode that alters the electronic environment of the molecule. researchgate.netmdpi.com

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

These spectral changes are analyzed to determine the mode of binding (e.g., intercalation, groove binding, or electrostatic interaction) and to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. mdpi.comresearchgate.net

Detailed Research Findings on 4,6-Dihydrazone Pyrimidine Derivatives

In a study investigating a series of novel 4,6-dihydrazone pyrimidine derivatives, UV-Visible spectroscopy was employed to probe their interaction with Calf Thymus DNA (CT-DNA). mdpi.com Specifically, the binding properties of compounds 10a and 10f were thoroughly examined.

Upon incremental addition of CT-DNA to solutions of these compounds, the absorption spectra were significantly affected. mdpi.com A pronounced hyperchromic effect was observed at approximately 205 nm and 260 nm for both derivatives. mdpi.com However, no significant bathochromic or hypsochromic shifts were detected. mdpi.com This observation—a strong increase in absorbance without a noticeable wavelength shift—led researchers to conclude that the interaction is likely a non-classical intercalation, such as groove binding or a partial intercalation. mdpi.com The hyperchromism is thought to result from structural damage to the DNA double helix as the compounds embed between the base pairs, altering the base-stacking forces. mdpi.com

To quantify the binding affinity, the intrinsic binding constant (Kb) for each derivative was calculated from the titration data. The results indicated a high affinity for DNA for both compounds. mdpi.com Compound 10f showed a slightly stronger binding affinity than 10a , which may be attributed to its larger planar aromatic structure. mdpi.com These findings suggest that DNA is a viable target for this class of pyrimidine derivatives. mdpi.com

The following tables summarize the key spectroscopic and binding data obtained for these derivatives.

Table 1: UV-Visible Spectroscopic Observations for Pyrimidine Derivatives with CT-DNA

| Compound | Spectroscopic Effect | Wavelengths (nm) | Interpretation |

|---|---|---|---|

| 10a | Sharp Hyperchromism | 205, 260 | Groove Binding / Partial Intercalation |

| 10f | Sharp Hyperchromism | 205, 260 | Groove Binding / Partial Intercalation |

Data sourced from studies on 4,6-dihydrazone pyrimidine derivatives. mdpi.com

Table 2: DNA Binding Constants for Pyrimidine Derivatives

| Compound | Binding Constant (Kb) M-1 |

|---|---|

| 10a | 4.44 × 106 |

| 10f | 4.59 × 106 |

Binding constants were calculated from UV-Visible titration data with CT-DNA. mdpi.com

Computational Chemistry and Theoretical Studies

Molecular Electrostatic Potential (MEP) Mapping:

There are no published MEP maps to identify the electrophilic and nucleophilic sites of the molecule.

Thermodynamic Properties and Reaction Energetics:

Calculated thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, as well as studies on its reaction energetics, have not been reported.

Molecular Docking and Dynamics Simulations:

No molecular docking or dynamics simulation studies investigating the interaction of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine with any biological targets have been found in the scientific literature.

Therefore, a detailed and scientifically accurate article focusing solely on the computational and theoretical aspects of this compound, as per the provided outline, cannot be generated at this time due to the absence of the necessary research data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. In the context of this compound, QSAR studies aim to understand how its specific structural features—the dichloro substitutions at positions 4 and 6, and the trifluoromethyl group at position 2—influence its interactions with biological targets. While specific, detailed QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied by examining studies on structurally related halogenated and trifluoromethyl-substituted pyrimidines.

These studies investigate a range of physicochemical properties, known as molecular descriptors, to predict the biological activity of compounds. The goal is to identify which structural properties are most influential, thereby guiding the design of new derivatives with enhanced or more specific activities.

Detailed Research Findings

Research on the QSAR of halogenated pyrimidine (B1678525) derivatives has provided valuable insights into the structural requirements for various biological activities. For instance, studies on pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) have demonstrated the importance of specific molecular descriptors in determining inhibitory potency. nih.gov Although these studies may not have included this compound in their datasets, the findings for other halogenated pyrimidines offer a framework for understanding its potential structure-activity relationships.

The key molecular descriptors frequently employed in the QSAR analysis of such compounds include:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment and partial charges on atoms. The highly electronegative fluorine and chlorine atoms in this compound significantly influence its electronic properties.

Steric descriptors: These account for the three-dimensional size and shape of the molecule. The trifluoromethyl group is a bulky substituent that can have a significant steric influence on binding to a biological target.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

QSAR models are typically developed using statistical methods such as multiple linear regression (MLR) or more complex machine learning algorithms. nih.gov These models are expressed as equations that quantitatively link the descriptors to the observed biological activity. For a series of related compounds, a QSAR model can predict the activity of untested analogs, thereby prioritizing synthetic efforts.

The presence of two chlorine atoms on the pyrimidine ring of this compound is expected to enhance its interaction with certain biological targets through halogen bonding and by increasing its lipophilicity. The trifluoromethyl group can further modulate the electronic profile of the pyrimidine ring and provide additional steric bulk, which can be crucial for specific binding interactions.

Illustrative QSAR Data Table for Halogenated Pyrimidine Derivatives

The following interactive table provides an example of the type of data that would be used in a QSAR study of halogenated pyrimidine derivatives. The values presented are hypothetical and for illustrative purposes to demonstrate the relationship between molecular descriptors and biological activity.

| Compound | Biological Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| Derivative 1 | 10.5 | 2.1 | 205.0 | 2.5 |

| Derivative 2 | 5.2 | 2.8 | 240.5 | 3.1 |

| Derivative 3 | 2.1 | 3.5 | 275.0 | 3.8 |

| Derivative 4 | 8.9 | 2.3 | 215.2 | 2.7 |

| Derivative 5 | 1.5 | 4.0 | 290.7 | 4.2 |

In a typical QSAR analysis of such data, a model might reveal that an increase in both hydrophobicity (LogP) and dipole moment correlates with a lower IC₅₀ value, indicating higher inhibitory potency. Such a model would suggest that further modifications to the pyrimidine scaffold that increase these descriptor values could lead to the development of more active compounds.

Applications in Medicinal Chemistry Research

Scaffolds for Drug Discovery and Development

The unique structural and electronic properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine make it a valuable starting material for creating complex molecules targeting a wide range of biological systems. The two chlorine atoms at the 4 and 6 positions can be substituted through nucleophilic aromatic substitution reactions, providing a straightforward method for introducing various functional groups and building molecular complexity.

Kinase Inhibitors (e.g., Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK))

Dichloropyrimidine scaffolds are fundamental in the design of various kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell development and activation, making it a prime target for treating B-cell malignancies and autoimmune diseases scienceopen.commdpi.com. The diphenylaminopyrimidine core is a well-established scaffold for kinase inhibitors, and many BTK inhibitors have been developed based on this structure nih.gov. While specific examples starting directly from this compound are not detailed in the reviewed literature, the synthesis of related compounds demonstrates the utility of the dichloropyrimidine core. For instance, the BTK inhibitor GDC-0853 is synthesized using a related 2,4-dichloronicotinaldehyde intermediate, highlighting the importance of the dichlorinated heterocyclic scaffold in accessing these complex molecules acs.org.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors, playing a key role in the immune system preprints.orgbldpharm.com. Inhibitors of JAKs are used to treat inflammatory and autoimmune diseases nih.gov. The 4,6-disubstituted pyrimidine (B1678525) structure is central to many JAK inhibitors. By reacting 4,6-dichloropyrimidine (B16783) derivatives with different amines, a library of pyrimidine-4,6-diamine compounds can be generated nih.govresearchgate.net. This approach has led to the discovery of potent and selective JAK3 inhibitors. Compound 11e , a pyrimidine-4,6-diamine derivative, showed excellent inhibitory activity against JAK3, potentially by interacting with a unique cysteine residue (Cys909) in the enzyme's active site nih.gov.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity |

| 11e | JAK3 | 2.1 | High selectivity over JAK1 and JAK2 |

This table summarizes the inhibitory activity of a representative Janus Kinase inhibitor built upon a pyrimidine-4,6-diamine scaffold.

Enzyme Inhibitors (e.g., Branched-Chain Amino Acid Transaminases (BCATs))

Branched-chain amino acid transaminases (BCATs) are enzymes that catalyze the initial step in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine nih.gov. There are two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme nih.gov. BCATs are upregulated in many cancers and are implicated in metabolic and neurological diseases, making them a potential therapeutic target nih.govfrontiersin.org. Research into BCAT inhibitors has led to the discovery of potent compounds based on a pyrazolo[1,5-a]pyrimidinone template nih.gov. The development of these inhibitors involved hybridizing hits from fragment screening and high-throughput screening to create molecules with high potency. One such compound, 61 , demonstrated excellent pharmacokinetic properties and was able to significantly raise the circulating levels of BCAAs in mice, confirming in vivo target engagement nih.gov. Although not directly synthesized from this compound, this work underscores the value of the pyrimidine core in developing enzyme inhibitors.

| Compound | Target Enzyme | Action | In Vivo Effect |

| 61 | BCATm | Potent Inhibitor | Significantly raised circulating BCAA levels in mice |

This table highlights a key Branched-Chain Amino Acid Transaminase inhibitor developed from a pyrimidine-based scaffold.

Adenosine A₂A Receptor Antagonists

Adenosine A₂A receptors are implicated in a variety of physiological processes, and their antagonists are being investigated for the treatment of Parkinson's disease, cancer, and other conditions nih.govresearchgate.net. The dichloropyrimidine scaffold is a key starting point for synthesizing fused heterocyclic systems that are potent A₂A receptor antagonists, such as pyrazolo[3,4-d]pyrimidines and thieno[3,2-d]pyrimidines nih.govnih.govmanchester.ac.uk. For example, the synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core was achieved through the ring condensation of hydrazine with 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, a close analog of the title compound nih.gov. Subsequent modifications led to the discovery of dual A₂A/A₁ antagonists.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |

| 11o | hA₂A | 13.3 | 136 |

| hA₁ | 55 | 98.8 |

This table presents the in vitro activity of a dual Adenosine A₂A/A₁ receptor antagonist synthesized using a dichloropyrimidine-based scaffold. nih.gov

CCR4 Antagonists

CC chemokine receptor 4 (CCR4) is a receptor that plays a role in inflammatory responses and is a target for diseases such as asthma and allergic rhinitis nih.gov. Dichloropyrimidine derivatives serve as a versatile platform for creating CCR4 antagonists. By starting with related structures like 2,4,6-trichloropyrimidine or 2,4-dichloro-6-methylpyrimidine, researchers have synthesized series of trisubstituted pyrimidine amide derivatives mdpi.com. The synthetic strategy involves sequential nucleophilic substitution of the chlorine atoms, allowing for the introduction of different chemical groups to optimize potency and other pharmacological properties. This work led to the identification of several compounds with potent inhibitory activity in a chemotaxis assay.

| Compound | Target | Chemotaxis Inhibition (IC₅₀, µM) |

| 6c | CCR4 | 0.064 |

| 12a | CCR4 | 0.077 |

| 12b | CCR4 | 0.069 |

| Positive Control 1 | CCR4 | 0.078 |

This table shows the chemotaxis inhibition activity of novel CCR4 antagonists derived from substituted chloropyrimidines. mdpi.com

SecA Inhibitors

SecA is an essential ATPase motor protein in the bacterial protein secretion pathway, making it an attractive target for developing new antimicrobial agents with novel mechanisms of action nih.govnih.gov. Pyrimidine-based scaffolds have been successfully used to develop potent SecA inhibitors. Triazole-pyrimidine analogs have been synthesized by reacting key intermediates with substituted pyrimidines, such as 4,6-dichloro-2-(methylthio)pyrimidine nih.gov. These compounds inhibit the SecA-dependent protein-conducting channel and show antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov.

| Compound | Bacterial Strain | MIC (µg/mL) |

| SCA-107 | E. coli NR698 | 1.8 |

| B. anthracis Sterne | 0.9 | |

| S. aureus RN4220 | 0.9 | |

| SCA-112 | E. coli NR698 | 3.6 |

| B. anthracis Sterne | 0.9 | |

| S. aureus RN4220 | 0.9 |

This table displays the Minimum Inhibitory Concentration (MIC) values for representative triazole-pyrimidine SecA inhibitors against various bacterial strains.

Antimicrobial Agents (Antibacterial and Antifungal)

The pyrimidine ring is a core component of many compounds with antimicrobial properties. The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in medicinal chemistry to enhance the biological activity of molecules, often due to increased lipophilicity and metabolic stability nih.gov. The development of novel chalcones bearing trifluoromethyl groups has yielded compounds with promising antibacterial and antifungal activities against a range of pathogenic strains nih.govresearchgate.net. While these specific chalcones were not synthesized from the title compound, their efficacy highlights the potential of the trifluoromethyl-pyrimidine combination as a pharmacophore for antimicrobial drug discovery. Synthesized pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans nih.govmdpi.com.

Antitumor and Anticancer Research

The pyrimidine nucleus is a well-established pharmacophore in anticancer drug design, and the introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic properties. This group can improve metabolic stability, membrane permeability, and binding affinity to target proteins. Derivatives of this compound have been the subject of numerous studies evaluating their efficacy against various cancer cell lines.

In one notable study, a series of novel trifluoromethyl-substituted pyrimidine derivatives were designed and synthesized to explore their antitumor activities. nih.gov The bioactivity of these compounds was assessed against four human tumor cell lines: PC-3 (prostate cancer), MGC-803 (gastric cancer), MCF-7 (breast cancer), and H1975 (non-small cell lung cancer). nih.gov Among the synthesized compounds, one derivative, identified as compound 17v , demonstrated particularly potent anti-proliferative activity against the H1975 cell line, with an IC50 value of 2.27 μM. This was significantly more potent than the positive control, 5-Fluorouracil (5-FU), which had an IC50 of 9.37 μM against the same cell line. nih.gov

Further investigation into the mechanism of action revealed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase. nih.gov The pro-apoptotic effect was confirmed by observing an increase in the expression of pro-apoptotic proteins like Bax and p53, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Molecular docking studies suggested that compound 17v could fit snugly into the active pocket of the Epidermal Growth Factor Receptor (EGFR), indicating a potential mechanism for its potent antitumor activity. nih.gov

Another area of research has focused on thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group. mdpi.com In a study evaluating a series of these compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comunisi.itthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) was identified as the most active among the newly synthesized molecules when tested against a panel of human cancer cell lines. mdpi.com The research underscores the therapeutic potential of fusing the trifluoromethyl-pyrimidine core with other heterocyclic systems to create novel anticancer agents. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl-Pyrimidine Derivatives

| Compound | Cancer Cell Line | Measured Activity (IC50) | Control Drug | Control IC50 |

| Compound 17v | H1975 (Non-small cell lung) | 2.27 μM | 5-Fluorouracil | 9.37 μM |

| Compound 3b | NCI-60 Panel | Identified as most active | Not specified | Not specified |

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their anticancer activity.

The position and nature of substituents on the pyrimidine ring are critical determinants of biological efficacy. researchgate.net Studies on various pyrimidine derivatives have consistently shown that modifications at the C2, C4, and C6 positions can dramatically alter their cytotoxic profiles.

For instance, in the development of thiazolo[4,5-d]pyrimidine derivatives, replacing a 7-oxo group with a 7-chloro atom was found to increase the anticancer activity. mdpi.com This suggests that the chlorine atom at this position is a key contributor to the compound's potency. Further SAR analysis on a series of nih.govunisi.itnih.govtriazolo[1,5-a]pyrimidines established clear structural requirements for optimal activity:

At the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group was necessary for high potency. acs.org

On the phenyl ring: The presence of two fluoro atoms, positioned ortho to the core pyrimidine structure, was essential. acs.org

Linkage at the para position: An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group resulted in the best activity. acs.org

Table 2: Key SAR Findings for Pyrimidine-Based Anticancer Agents

| Scaffold | Position of Modification | Favorable Substitution | Outcome |

| Thiazolo[4,5-d]pyrimidine | Position 7 | Chlorine atom (vs. Oxo group) | Increased activity |

| nih.govunisi.itnih.govTriazolo[1,5-a]pyrimidine | Position 5 | 2,2,2-trifluoroethylamino group | High potency |

| nih.govunisi.itnih.govTriazolo[1,5-a]pyrimidine | Phenyl ring | Ortho-fluoro atoms | Optimal activity |

Development of Prodrugs and Targeted Delivery Systems

While derivatives of this compound can exhibit high potency, challenges such as poor aqueous solubility can limit their clinical utility. To overcome these hurdles, researchers are exploring the development of prodrugs and targeted delivery systems.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. unisi.it This strategy can be employed to improve pharmacokinetic properties. For example, pyrazolo[3,4-d]pyrimidines, which are structurally related to the compounds of interest, suffer from poor water solubility. nih.gov A successful prodrug approach was developed for this class of compounds where a promoiety was attached to the C4 position. unisi.it This modification significantly increased aqueous solubility and the ability to cross cell membranes. nih.gov The prodrugs demonstrated favorable hydrolysis back to the active parent drug in human serum, leading to enhanced in vitro cytotoxicity and a profitable in vivo pharmacokinetic profile. unisi.itnih.gov This approach serves as a valuable blueprint for developing prodrugs of potent but poorly soluble this compound derivatives.

Targeted delivery systems represent another advanced strategy to enhance the therapeutic index of potent anticancer agents. These systems aim to deliver the drug specifically to tumor tissues, minimizing exposure to healthy cells. rsc.org Liposomal formulations are a prominent example of such systems. Recently, a novel, highly potent pyrimido[5,4-d]pyrimidine derivative with limited water solubility was successfully encapsulated in liposomes. mdpi.com These drug-loaded liposomes, composed of phospholipids like phosphatidylcholine, can improve drug stability and solubility. mdpi.com This nano-formulation strategy is highly applicable to derivatives of this compound, offering a pathway to improve their delivery and potential clinical efficacy. mdpi.comaccscience.com

These delivery systems can be designed for passive or active targeting. rsc.org

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.

Active Targeting: This involves attaching ligands (e.g., antibodies, peptides) to the surface of the nanocarrier that bind to specific receptors overexpressed on cancer cells, further enhancing selective uptake. nih.gov

By converting potent this compound derivatives into prodrugs or encapsulating them in targeted nanocarriers, their therapeutic potential could be more fully realized.

Applications in Agrochemical Research

The chemical scaffold 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a pivotal intermediate in the synthesis of various biologically active molecules for the agrochemical industry. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, combined with the reactive chlorine atoms on the pyrimidine (B1678525) ring, makes this compound a versatile building block for developing new fungicides, herbicides, and insecticides. nih.gov

Emerging Applications and Future Research Directions

Material Science Applications (e.g., Organic Electronics, Organic Semiconductors)

The field of material science, particularly in organic electronics, presents a promising frontier for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine and its derivatives. The electronic properties inherent to the pyrimidine (B1678525) ring system, combined with the effects of its substituents, make it a candidate for the development of new functional materials.

Detailed Research Findings: Pyrimidine derivatives are increasingly utilized in materials science for their distinct electronic characteristics. The presence of the trifluoromethyl group is particularly advantageous as it can enhance lipophilicity and modify the electronic nature of the molecule. These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where molecular packing and charge transport characteristics are crucial for device performance. Future research will likely focus on synthesizing polymers or small molecules incorporating the this compound moiety to evaluate their performance as organic semiconductors. The chlorine atoms offer versatile sites for further chemical modification, allowing for the fine-tuning of properties such as solubility, energy levels, and film-forming capabilities to meet the specific requirements of electronic devices.

| Potential Application Area | Key Feature of this compound | Desired Outcome in Application |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient pyrimidine ring, Trifluoromethyl group | Improved electron transport, Enhanced device efficiency and stability |

| Organic Photovoltaics (OPVs) | Tunable electronic properties via substitution | Optimized energy levels for efficient charge separation, Increased power conversion efficiency |

| Organic Field-Effect Transistors (OFETs) | Potential for ordered molecular packing | High charge carrier mobility, Development of n-type or ambipolar semiconductor materials |

Supramolecular Chemistry and Self-Assembly

The study of non-covalent interactions is central to supramolecular chemistry, and fluorinated organic molecules often exhibit unique self-assembly behaviors. The trifluoromethyl group and the nitrogen atoms of the pyrimidine ring in this compound can direct the formation of ordered supramolecular structures.

Detailed Research Findings: The ability of pyrimidine derivatives to form supramolecular complexes is an active area of investigation. For instance, certain derivatives have been shown to intercalate into DNA, forming complex supramolecular structures. While specific studies on the self-assembly of this compound are not yet prevalent, the principles governing similar fluorinated heterocycles suggest significant potential. The introduction of fluorine can lead to specific intermolecular interactions, such as fluorine-hydrogen bonds or fluorous-fluorous interactions, which can be exploited to control the self-assembly of molecules into well-defined nano-architectures like films, gels, or liquid crystals. Research in this area could involve modifying the chloro-substituents with groups that promote self-assembly to create novel materials with applications in sensing, drug delivery, or nanotechnology.

Catalyst Design and Development

While the primary role of catalysts is often in the synthesis of pyrimidines, the structure of this compound itself suggests potential applications in catalyst design. mdpi.comrsc.org The heterocyclic nitrogen atoms and the electronically modified ring could serve as a scaffold for new catalysts.

Detailed Research Findings: The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate with metal centers, making pyrimidine derivatives potential ligands in coordination chemistry and catalysis. The strong electron-withdrawing effects of the trifluoromethyl and chloro groups on this compound would significantly modulate the electron density on these nitrogen atoms. This electronic tuning could influence the activity and selectivity of a resulting metal complex catalyst. Future research could explore the synthesis of transition metal complexes using this pyrimidine as a ligand for various organic transformations. Furthermore, the molecule could be investigated as an organocatalyst, where the Lewis basic nitrogen sites could activate substrates in catalytic cycles. johnshopkins.edu

Advanced Analytical Methodologies for Detection and Quantification

The development of precise and sensitive analytical methods is crucial for studying the behavior, fate, and application of chemical compounds. The unique elemental composition of this compound, specifically the presence of fluorine, allows for the use of specialized analytical techniques.

Detailed Research Findings: Several advanced analytical methods are applicable for the detection and quantification of halogenated and trifluoromethylated compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a standard approach for separating and identifying such molecules in complex mixtures. For a more detailed structural and electronic investigation, X-ray Photoelectron Spectroscopy (XPS) has been used to study halogenated pyrimidines, providing insights into the effects of halogen atoms on the aromatic ring. nih.gov

A particularly powerful technique for this compound is ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The trifluoromethyl group provides a strong and distinct signal in a spectral region that is typically free from other signals, making it an excellent probe for monitoring reactions, studying molecular interactions, or quantifying the compound with high sensitivity and specificity. nih.gov

| Analytical Technique | Information Provided | Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and structural identification | Suitable for qualitative and quantitative analysis of the pure compound and its reaction products. |

| High-Performance Liquid Chromatography (HPLC-MS) | Separation and identification in complex mixtures | Useful for monitoring reaction progress and analyzing biological or environmental samples. |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) | Quantitative analysis and structural information | The CF₃ group provides a highly specific and sensitive signal for quantification and probing molecular environments. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state | Provides detailed information on the electronic effects of the chloro and trifluoromethyl substituents on the pyrimidine ring. |

Scale-Up and Industrial Production Considerations

Transitioning a chemical synthesis from the laboratory bench to industrial-scale production involves overcoming numerous challenges related to cost, safety, efficiency, and environmental impact. For this compound, these considerations are critical for its potential commercial applications.

Detailed Research Findings: The industrial synthesis of related compounds, such as trifluoromethylpyridines and dichloropyrimidines, provides valuable insights into potential scale-up strategies. nih.govgoogle.com Key considerations include:

Starting Materials: The choice of raw materials is crucial for cost-effectiveness. Industrial routes often favor readily available and less hazardous precursors.

Reagents and Catalysts: On a large scale, toxic and difficult-to-handle reagents like phosgene (B1210022) are often replaced with safer alternatives such as triphosgene (B27547). google.com The efficiency and recyclability of catalysts are also major factors.

Reaction Conditions: Industrial processes often favor continuous-flow reactors over batch processing to better control exothermic reactions, improve safety, and increase throughput. acs.org Temperature, pressure, and reaction time must be optimized to maximize yield and minimize byproduct formation.

Safety and Environmental Concerns: The handling of chlorinated and fluorinated reagents requires stringent safety protocols. The environmental impact of solvents and byproducts must be managed, often through recycling or waste treatment processes.

Purification: Developing a robust and scalable purification method, such as distillation or crystallization, is essential to achieve the high purity required for applications in electronics or pharmaceuticals.

Patents for the synthesis of similar dichloropyrimidines often detail the use of reagents like phosphorus oxychloride in the presence of specific amines, with careful control of reaction temperature and subsequent extraction and purification steps. google.com

常见问题

Q. What are the established synthetic routes for 4,6-dichloro-2-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via multistep halogenation and trifluoromethylation of pyrimidine precursors. For example, thiobarbituric acid serves as a cost-effective starting material, undergoing chlorination and subsequent trifluoromethyl group introduction. Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and base selection (e.g., NaH vs. K₂CO₃) critically affect intermediate stability and final yield. A reported two-step synthesis from thiobarbituric acid achieved 92% overall yield under anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key techniques include:

- LCMS/HPLC : Retention times (e.g., 0.46–0.95 minutes under SQD-FA05/SMD-TFA05 conditions) and m/z values (e.g., 179 [M+H]⁺ for intermediates) confirm purity and structural identity .

- NMR : ¹H/¹³C NMR (300–500 MHz) with APT assignments differentiate CH₃, CH₂, and quaternary carbons, resolving positional isomerism .

- IR/UV : Strong absorbance bands (e.g., C–F stretches at 1100–1250 cm⁻¹) and UV inflections aid functional group verification .

Q. How does the compound’s stability vary under different storage conditions?

While stable at room temperature, prolonged exposure to moisture or light may degrade the trifluoromethyl group. Storage in desiccated, argon-purged containers at –20°C is recommended for long-term preservation. Acid sensitivity (pKa ≈ –5.17) necessitates neutral pH buffers during handling .

Q. What are the typical substitution patterns observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?

The C4 and C6 chlorides are highly reactive toward amines, alkoxides, and thiols, while the C2 trifluoromethyl group is inert. For example, benzyl alcohol displaces chloride at C4/C6 in >85% yield under basic conditions . Steric hindrance and electronic effects (e.g., electron-withdrawing CF₃) dictate regioselectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Chemoselective SNAr : Weak bases (e.g., Et₃N) favor chloride displacement by anilines, while stronger bases (e.g., LDA) enable sulfone or nitrile group substitution .

- Protecting Groups : Benzyloxy or methylsulfonyl groups temporarily block reactive sites, enabling sequential derivatization .

- Steric Control : Bulky amines selectively target less hindered positions, as shown in reactions with cinnamaldehyde derivatives .